![molecular formula C20H19N3OS B5873645 N-(4-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5873645.png)
N-(4-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide, commonly known as MPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPTA belongs to the class of thioacetamide derivatives and is known to exhibit potent biological activity.
Aplicaciones Científicas De Investigación
MPTA has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have reported the anticancer activity of MPTA against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. MPTA has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, MPTA has been investigated for its neuroprotective effects against oxidative stress-induced neuronal damage.
Mecanismo De Acción
The exact mechanism of action of MPTA is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cancer progression, inflammation, and neuronal damage. MPTA has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer invasion and metastasis. Additionally, MPTA has been shown to inhibit the production of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
MPTA has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that MPTA inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MPTA has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, MPTA has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTA has several advantages as a research tool. It exhibits potent biological activity and has been shown to be effective against a range of diseases. Additionally, MPTA is relatively easy to synthesize and purify, making it readily available for research purposes. However, MPTA also has some limitations. It is a relatively new compound, and its toxicity and pharmacokinetics have not been fully characterized. Furthermore, the exact mechanism of action of MPTA is not fully understood, and further research is needed to elucidate its molecular targets.
Direcciones Futuras
There are several future directions for research on MPTA. One area of interest is the development of MPTA derivatives with improved potency and selectivity. Additionally, further research is needed to elucidate the mechanism of action of MPTA and its molecular targets. Furthermore, more studies are needed to investigate the toxicity and pharmacokinetics of MPTA in vivo. Finally, MPTA has the potential to be used in combination with other therapeutic agents to enhance their efficacy and reduce side effects.
Métodos De Síntesis
The synthesis of MPTA involves the reaction of 4-methylphenyl isothiocyanate with 4-methyl-6-phenyl-2-pyrimidinethiol in the presence of a base. The resulting product is N-(4-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide, which is purified and characterized using various spectroscopic techniques.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-14-8-10-17(11-9-14)22-19(24)13-25-20-21-15(2)12-18(23-20)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGZDFCATXHQFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

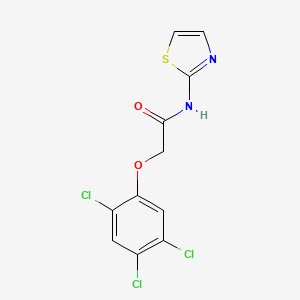
![9-allyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5873578.png)
![4-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5873587.png)
![3,4-dimethyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5873589.png)
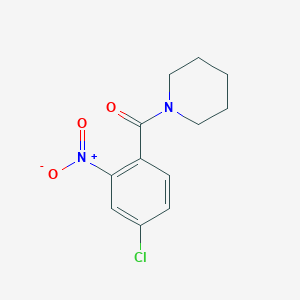
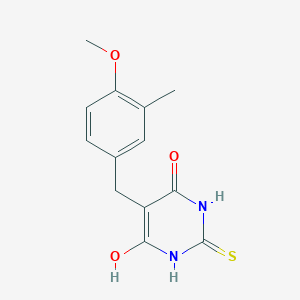
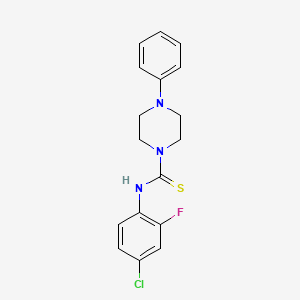
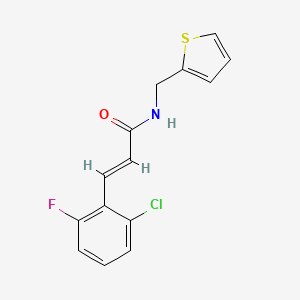
![3-[hydroxy(3-nitrophenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime hydrochloride](/img/structure/B5873614.png)
![2-[(2-chlorobenzyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5873621.png)
![10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B5873626.png)
![N-allyl-2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5873630.png)
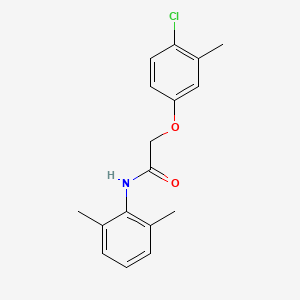
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-3-methoxybenzenesulfonamide](/img/structure/B5873659.png)